molecular formula C14H32N4 B1239180 (E)-N,N'-Bis[3-(ethylamino)propyl]-2-butene-1,4-diamine

(E)-N,N'-Bis[3-(ethylamino)propyl]-2-butene-1,4-diamine

Cat. No. B1239180
M. Wt: 256.43 g/mol
InChI Key: XFWLTFZLLXVKDY-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis[3-(ethylamino)propyl]-2-butene-1,4-diamine is a secondary amino compound.

Scientific Research Applications

Application in Irritable Bowel Syndrome

The compound N,N'-bis[3-(ethylamino)propyl]-trans-1,4-cyclohexanediamine, closely related to the queried compound, has been evaluated for its efficacy in treating diarrhea-predominant irritable bowel syndrome (IBS). In a rodent model, this compound demonstrated significant ability to reduce stool output in a dose-dependent manner. This finding indicates potential applications in treating IBS symptoms (Bergeron, Wiegand, & Fannin, 2001).

Synthesis and Characterization in Chemical Studies

Studies have synthesized and characterized a series of related compounds, including those derived from N,N'-diethyl-2-butene-1,4-diamine. These efforts contribute to the broader understanding of the chemical properties and potential applications of such compounds (Clarke, Moser, & Vaughan, 2006).

Role in the Development of Novel Materials

The compound and its derivatives have played a role in the development of novel materials, such as fluorescent sensors and polymers with specific properties. For instance, polyamides derived from similar compounds have been explored for dental applications and other uses requiring specific material properties (Rodrigues, Collares, Gamba, Leitune, & Petzhold, 2019).

Corrosion Inhibition

Research has also explored the use of related compounds in the corrosion inhibition of metals, indicating potential applications in industrial and engineering contexts (Singh & Quraishi, 2016).

properties

Molecular Formula

C14H32N4

Molecular Weight

256.43 g/mol

IUPAC Name

(E)-N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine

InChI

InChI=1S/C14H32N4/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2/h5-6,15-18H,3-4,7-14H2,1-2H3/b6-5+

InChI Key

XFWLTFZLLXVKDY-AATRIKPKSA-N

Isomeric SMILES

CCNCCCNC/C=C/CNCCCNCC

SMILES

CCNCCCNCC=CCNCCCNCC

Canonical SMILES

CCNCCCNCC=CCNCCCNCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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